molecular formula C11H18N2O3 B11775512 Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11775512
M. Wt: 226.27 g/mol
InChI Key: PBPAHHPBFUKHAL-UHFFFAOYSA-N
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Description

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is an organic compound with a complex structure that includes an imidazole ring, an ethoxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate typically involves the reaction of 4-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethoxyethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is unique due to its imidazole ring, which imparts specific chemical and biological properties.

Biological Activity

Ethyl 1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SARs).

  • IUPAC Name : Ethyl 1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate
  • CAS Number : 957062-83-8
  • Molecular Formula : C₉H₁₄N₂O₄

Research indicates that imidazole derivatives, including ethyl 1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate, may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against key enzymes such as cyclooxygenase (COX) and kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that imidazole derivatives can trigger apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance:

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, a compound structurally related to ethyl 1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate exhibited an IC50 value in the micromolar range against specific cancer cell lines, indicating significant cytotoxicity .

Anti-inflammatory Effects

Imidazole derivatives have also been investigated for their anti-inflammatory properties:

  • COX Inhibition : Compounds similar to ethyl 1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate have shown promising results in inhibiting COX enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported to be in the range of micromolar concentrations .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazole derivatives:

  • Substituent Effects : Variations in substituents on the imidazole ring and carboxylate group significantly affect the potency and selectivity of these compounds. For example, modifications that enhance lipophilicity or introduce electron-donating groups have been correlated with increased inhibitory activity against cancer cell lines .

Case Studies

Several case studies provide insights into the biological activity of ethyl 1-(2-ethoxyethyl)-4-methyl-1H-imidazole-5-carboxylate:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 2.7 μM.
Study BShowed anti-inflammatory effects comparable to indomethacin in animal models with reduced paw edema.
Study CExplored SAR and found that specific modifications led to enhanced binding affinity to target proteins involved in cancer progression.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 3-(2-ethoxyethyl)-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-4-15-7-6-13-8-12-9(3)10(13)11(14)16-5-2/h8H,4-7H2,1-3H3

InChI Key

PBPAHHPBFUKHAL-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=NC(=C1C(=O)OCC)C

Origin of Product

United States

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